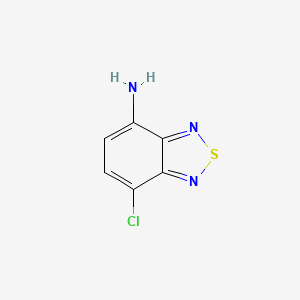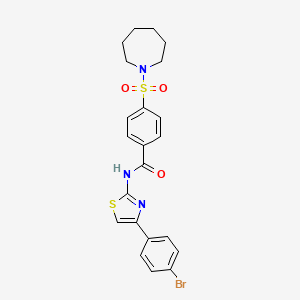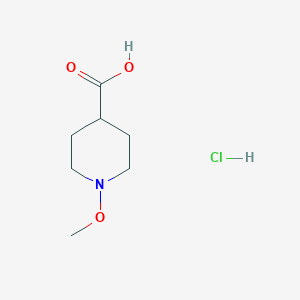![molecular formula C17H23ClN2O2 B2740132 4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097925-22-7](/img/structure/B2740132.png)
4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amide derivative, which are often used in pharmaceuticals and polymers due to their chemical stability and versatility . The presence of the pyrrolidine ring (a five-membered ring with one nitrogen atom) and the chlorophenyl group (a benzene ring with a chlorine atom) suggest potential bioactivity .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure.Chemical Reactions Analysis
The reactivity of a compound depends on its functional groups. Amides, for example, can undergo hydrolysis, reduction, and reactions with organolithium compounds . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by factors like molecular structure, intermolecular forces, and functional groups .Applications De Recherche Scientifique
Synthesis and Material Properties
Research has delved into the synthesis and characterization of materials derived from or related to 4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide. For instance, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol have been explored. These materials exhibit noncrystalline structures, are readily soluble in various solvents, and form transparent, flexible films with high thermal stability, demonstrating potential for advanced material applications (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis Techniques
In the realm of chemical synthesis, the compound and its derivatives have been used in the development of novel synthesis techniques. An example includes the enantioselective nitrile anion cyclization to substituted pyrrolidines, which offers a highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This method showcases a practical approach to achieving high yields and enantiomeric excess in the synthesis of chiral pyrrolidines, highlighting its significance in medicinal chemistry and drug development (Chung et al., 2005).
Electrochromic and Fluorescent Polymers
Another research avenue is the development of fluorescent and electrochromic aromatic polyamides incorporating 4-tert-butyltriphenylamine chromophores. These polymers, characterized by their solubility in organic solvents and ability to form strong, flexible films, exhibit notable UV-vis absorption and photoluminescence in the blue region, alongside reversible oxidation redox couples in electrochemical studies. Such materials are promising for applications in electronic displays, sensors, and other optoelectronic devices (Hsiao, Liou, Kung, & Chang, 2010).
Environmental Degradation Studies
Additionally, the compound's derivatives have been studied in the context of environmental science, particularly in assessing the degradation pathways and oxidation products of similar chlorophenols in aqueous solutions. This research is crucial for understanding the environmental impact and degradation mechanisms of chlorophenol pollutants, aiding in the development of more effective wastewater treatment solutions (Qi et al., 2014).
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data . Based on the behavior of similar indole derivatives , it can be hypothesized that it may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)13-10-20-16(22)14(13)15(21)19-9-8-11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGJFVJQIJQSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740049.png)
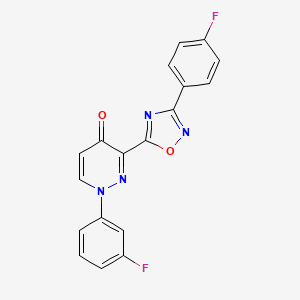
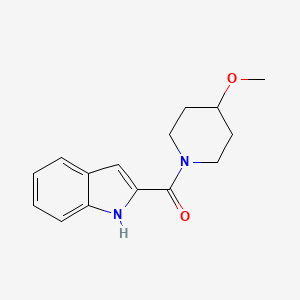
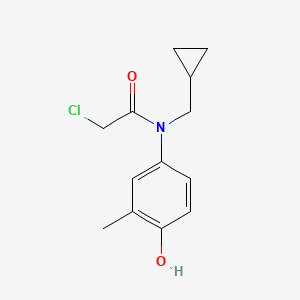

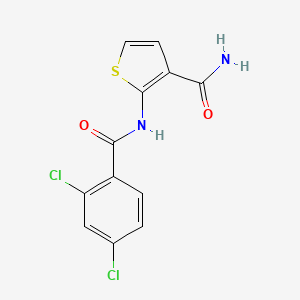
![[(2S,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2740060.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)
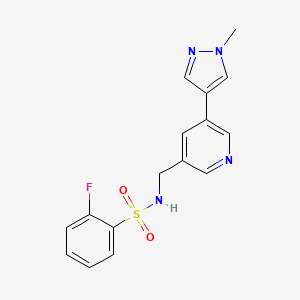
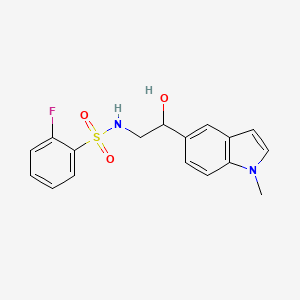
![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
